![molecular formula C52H50Br4N4O2 B055099 3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide CAS No. 114315-44-5](/img/structure/B55099.png)
3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide involves the inhibition of the HIV integrase enzyme by binding to its active site. This prevents the integration of the viral DNA into the host cell DNA, thereby inhibiting the replication of the virus. In the case of breast cancer cells, this compound induces cell cycle arrest and apoptosis by activating the p53 tumor suppressor pathway.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity and side effects in vitro studies. It has been shown to be highly selective for the HIV integrase enzyme and does not affect other cellular processes. In breast cancer cells, this compound has been found to induce cell cycle arrest and apoptosis without affecting normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide in lab experiments include its high potency and selectivity for the HIV integrase enzyme and its minimal toxicity and side effects. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the research and development of 3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide. One direction is to further investigate its potential applications in the treatment of other viral infections and cancers. Another direction is to develop more efficient and cost-effective synthesis methods for this compound. Additionally, the development of analogs of this compound with improved potency and selectivity could lead to the discovery of new therapeutic agents.
Métodos De Síntesis
The synthesis method of 3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide involves the reaction of tetrabromophthalic anhydride with 4-(1-pyrrolidinyl)benzeneboronic acid, followed by Suzuki coupling with 4-bromo-1,1'-biphenyl-4-ylboronic acid and 4,4'-dibromo-2,2'-bipyridine. The final product is obtained by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of the human immunodeficiency virus (HIV) integrase enzyme, which is essential for the replication of the virus. This compound has also shown promising results in the treatment of cancer, specifically in inhibiting the growth of breast cancer cells.
Propiedades
| 114315-44-5 | |
Fórmula molecular |
C52H50Br4N4O2 |
Peso molecular |
1082.6 g/mol |
Nombre IUPAC |
3,3-bis[2,2-bis(4-pyrrolidin-1-ylphenyl)ethenyl]-4,5,6,7-tetrabromo-2-benzofuran-1-one |
InChI |
InChI=1S/C52H50Br4N4O2/c53-47-45-46(48(54)50(56)49(47)55)52(62-51(45)61,33-43(35-9-17-39(18-10-35)57-25-1-2-26-57)36-11-19-40(20-12-36)58-27-3-4-28-58)34-44(37-13-21-41(22-14-37)59-29-5-6-30-59)38-15-23-42(24-16-38)60-31-7-8-32-60/h9-24,33-34H,1-8,25-32H2 |
Clave InChI |
RNEZYJJSFHCHDP-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=CC3(C4=C(C(=C(C(=C4Br)Br)Br)Br)C(=O)O3)C=C(C5=CC=C(C=C5)N6CCCC6)C7=CC=C(C=C7)N8CCCC8)C9=CC=C(C=C9)N1CCCC1 |
SMILES canónico |
C1CCN(C1)C2=CC=C(C=C2)C(=CC3(C4=C(C(=C(C(=C4Br)Br)Br)Br)C(=O)O3)C=C(C5=CC=C(C=C5)N6CCCC6)C7=CC=C(C=C7)N8CCCC8)C9=CC=C(C=C9)N1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





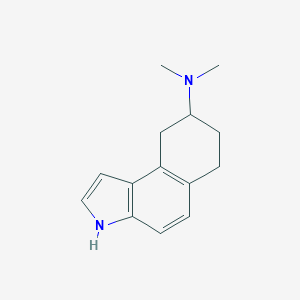
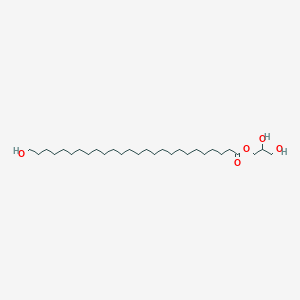


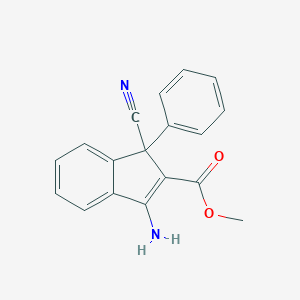
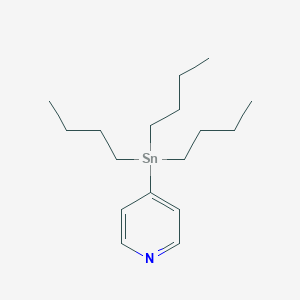
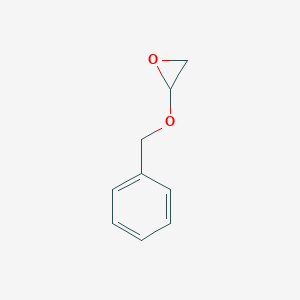
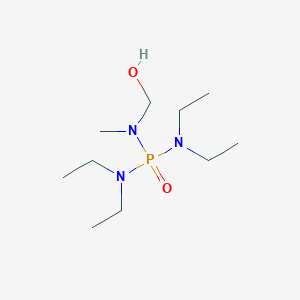
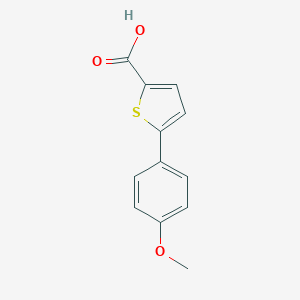
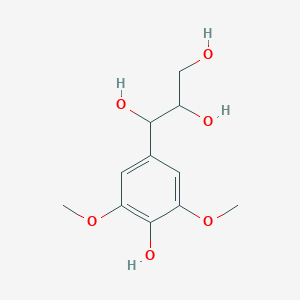
![5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine](/img/structure/B55048.png)
